molecular formula C21H42O2 B107259 [(Octadecyloxy)methyl]oxirane CAS No. 16245-97-9

[(Octadecyloxy)methyl]oxirane

Cat. No.: B107259
CAS No.: 16245-97-9
M. Wt: 326.6 g/mol
InChI Key: ZXJBWUAALADCRI-UHFFFAOYSA-N
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Description

[(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether, is an organic compound with the molecular formula C21H42O2. It is a type of glycidyl ether, which is characterized by the presence of an oxirane (epoxide) ring attached to an alkyl chain. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Octadecyloxy)methyl]oxirane can be synthesized through the reaction of octadecanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: [(Octadecyloxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

[(Octadecyloxy)methyl]oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of surfactants, lubricants, and adhesives.

Mechanism of Action

The mechanism of action of [(Octadecyloxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

    Ethylene oxide: A simpler oxirane compound with a shorter alkyl chain.

    Propylene oxide: Another oxirane compound with a three-carbon alkyl chain.

    Butylene oxide: An oxirane compound with a four-carbon alkyl chain.

Uniqueness: [(Octadecyloxy)methyl]oxirane is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications requiring amphiphilic characteristics. This distinguishes it from simpler oxirane compounds like ethylene oxide and propylene oxide, which have shorter alkyl chains and different physical properties.

Properties

IUPAC Name

2-(octadecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21-20-23-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJBWUAALADCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884879
Record name Oxirane, 2-[(octadecyloxy)methyl]-
Source EPA DSSTox
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16245-97-9
Record name Stearyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16245-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2-((octadecyloxy)methyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[(octadecyloxy)methyl]-
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Record name Oxirane, 2-[(octadecyloxy)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(octadecyloxy)methyl]oxirane
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Synthesis routes and methods

Procedure details

50 mL of Catalyst B, 40.0 g of stearyl glycidyl ether (SGE) and 22.8 g of octyl glycidyl ether (OGE) were added to 210 ml of toluene, and a vessel was closed. The polymerization was carried out at 130° C. for 24 hours with stirring. The reaction solution was added to a large amount of acetone containing a small amount of a dilute solution of hydrogen chloride. A precipitated solid was dried under reduced pressure at 80° C. for 24 hours to obtain a poly(stearyl glycidyl ether/octyl glycidyl ether) copolymer. Pale yellow solid. Yield 75%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst B
Quantity
50 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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